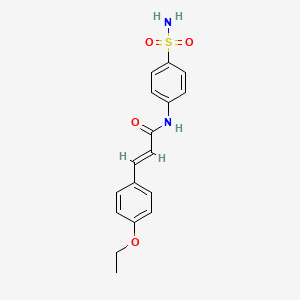![molecular formula C20H26N2O3 B5847973 4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B5847973.png)
4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol is a complex organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group attached to the phenol ring and a piperazine moiety linked to the phenol through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method is the reduction of Schiff bases. The process begins with the formation of a Schiff base by reacting 4-methoxybenzaldehyde with 1-(2-methoxyphenyl)piperazine. This intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. It is known to bind to alpha1-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes. By modulating the activity of these receptors, the compound can influence neurotransmission and other cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-[4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)
Uniqueness
4-Methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol stands out due to its dual methoxy groups and the presence of a piperazine ring. These structural features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
4-methoxy-2-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-18-7-8-19(23)17(13-18)15-22-11-9-21(10-12-22)14-16-5-3-4-6-20(16)25-2/h3-8,13,23H,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDMFRHLNHQYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5847892.png)
![1-(3,4-Dimethylphenyl)-3-[(3-methylphenyl)carbamothioylamino]thiourea](/img/structure/B5847895.png)






![N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5847962.png)
![3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5847966.png)
![N-(4-bromophenyl)-1-methylimidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)

![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5847982.png)
![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)
